N-(3,4-dichlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 3,4-dichloroaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
- N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
- N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
Uniqueness
N-(3,4-DICHLOROPHENYL)-4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21Cl2N3O |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O/c1-13-4-3-5-18(14(13)2)23-8-10-24(11-9-23)19(25)22-15-6-7-16(20)17(21)12-15/h3-7,12H,8-11H2,1-2H3,(H,22,25) |
InChI Key |
IXGAZYKHEBEPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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